2-Amino-4-(benzyloxy)phenol
Overview
Description
2-Amino-4-(benzyloxy)phenol is an organic compound with the molecular formula C13H13NO2. It is characterized by the presence of an amino group at the second position and a benzyloxy group at the fourth position on the phenol ring.
Mechanism of Action
Target of Action
It is known that this compound is used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Mode of Action
In the context of the sm coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that the compound is used in the synthesis of various organic compounds , indicating its involvement in various biochemical pathways.
Pharmacokinetics
The compound’s molecular weight is 21525 , which may influence its bioavailability.
Result of Action
It is known that the compound is used in the synthesis of various organic compounds , indicating its potential to influence molecular and cellular processes.
Action Environment
It is known that the compound is used in the sm coupling reaction , which is known for its exceptionally mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Amino-4-(benzyloxy)phenol are not fully understood due to limited research. It is known that this compound can participate in various biochemical reactions. It is likely to interact with various enzymes, proteins, and other biomolecules, but the exact nature of these interactions is yet to be determined .
Cellular Effects
It is known that similar compounds can have significant effects on cellular processes . For example, 4-(Benzyloxy)phenol has been shown to induce antimycobacterial activity in cells
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It is likely that this compound interacts with various transporters or binding proteins and may have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles through targeting signals or post-translational modifications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(benzyloxy)phenol typically involves the nucleophilic aromatic substitution of a suitable precursor. One common method is the reaction of 2-nitro-4-(benzyloxy)phenol with a reducing agent such as iron powder in the presence of hydrochloric acid. This reduction process converts the nitro group to an amino group, yielding this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(benzyloxy)phenol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Iron powder and hydrochloric acid are typical reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenols
Scientific Research Applications
2-Amino-4-(benzyloxy)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Comparison with Similar Compounds
4-(Benzyloxy)phenol: Similar structure but lacks the amino group.
2-Amino-4-hydroxyphenol: Similar structure but lacks the benzyloxy group
Uniqueness: 2-Amino-4-(benzyloxy)phenol is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-amino-4-phenylmethoxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,15H,9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOOCDNLVDBYAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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